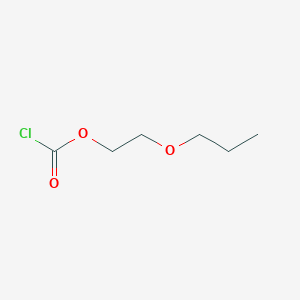
2-Propoxyethyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propoxyethyl chloroformate is an organic compound with the molecular formula C6H11ClO3 . It is a colorless, volatile liquid that degrades in moist air . It is formally an ester of chloroformic acid .
Synthesis Analysis
The synthesis of this compound involves the reaction of phosgene and 2-propoxyethanol . The reaction parameters such as temperature, solvent, nature of scavenging base, and reaction time are optimized for the method .
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula C6H11ClO3 . The compound is a derivative of 2,2,2-trichloroethanol .
Chemical Reactions Analysis
Chloroformates, including this compound, are known to react with amines to form carbamates . They also react with alcohols to form carbonate esters and with carboxylic acids to form mixed anhydrides .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 186.6±23.0 °C and a density of 1.119±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Chiroptical Enciphering and Deciphering in Chemistry
Research highlighted the use of chloroformates in studying cryptochirality within chemical compounds. For instance, a study demonstrated how 2,2-Dimethyl-1,3-dioxolane connected to two pyrene moieties through flexible wires in chloroform exhibited cryptochirality in the ground state. This cryptochirality was deciphered in the photoexcited state by circularly polarized luminescence signals, illustrating the potential of chloroformates in advanced chiroptical studies (Amako et al., 2015).
Enhancing Semiconductor Properties
Chloroformates have been used to improve the properties of semiconductor materials. A particular study showed that chloroform-vapor annealing of thin films of propoxyethyl perylene tetracarboxylic diimide (PE-PTCDI, an n-type semiconductor) deposited on glass or mica leads to the formation of well-defined one-dimensional self-assemblies, such as nanobelts, which show optically uniaxial properties as demonstrated by linearly polarized emission (Datar et al., 2006).
Photocatalytic Degradation Research
Another application involves the use of chloroformates in photocatalytic degradation studies. For example, research into the photodecomposition of 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide using naked TiO2 and TiO2-loaded adsorbent supports as photocatalysts found that the use of adsorbent supports enhances the rate of mineralization and reduces the concentration of solution-phase intermediates. This suggests chloroformates' role in concentrating substrates for enhanced photocatalytic activity (Torimoto et al., 1996).
Material Science and Polymerization
In material science and polymer synthesis, chloroformates have been employed as initiators for the polymerization of oxazolines, leading to the development of novel polymeric structures. Research using polyfunctional chloroformates for the polymerization of 2-phenyl-2-oxazoline and 2-methyl-2-oxazoline has led to the creation of star polymers and block copolymers, showcasing the versatility of chloroformates in polymer chemistry (Dworak et al., 1991).
Wirkmechanismus
Target of Action
2-Propoxyethyl chloroformate is a member of the chloroformates, a class of organic compounds with the formula ROC(O)Cl . Chloroformates are used as reagents in organic chemistry . .
Mode of Action
Chloroformates, including this compound, interact with their targets through several representative reactions :
These reactions typically occur in the presence of a base, which serves to absorb the HCl .
Biochemical Pathways
Given its reactivity, it can be inferred that it may play a role in the formation of carbamates, carbonate esters, and mixed anhydrides, potentially affecting various biochemical pathways involving these compounds .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological context in which it is used. Given its reactivity, it could potentially lead to the formation of carbamates, carbonate esters, and mixed anhydrides in biological systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of a base, which serves to absorb the HCl produced in its reactions . Additionally, factors such as temperature, pH, and the presence of other reactive species could potentially influence its stability and reactivity.
Eigenschaften
IUPAC Name |
2-propoxyethyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-3-9-4-5-10-6(7)8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFKSIGEAIQWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2979548.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2979549.png)
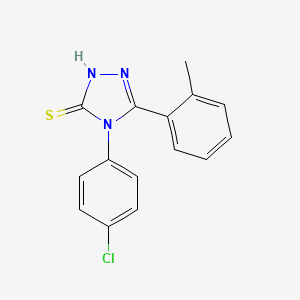
![3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol](/img/structure/B2979553.png)
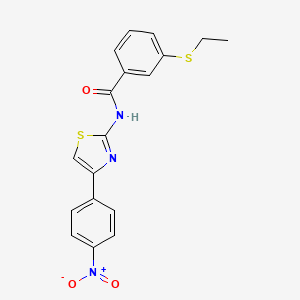
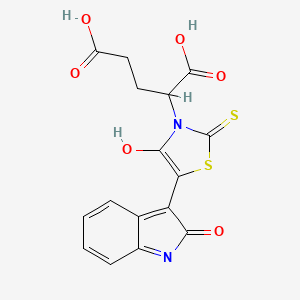
![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}acetamide](/img/structure/B2979557.png)
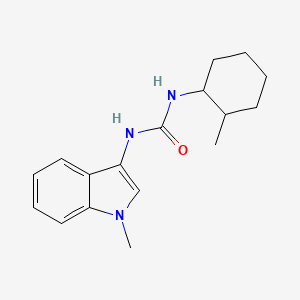

![7-Fluoro-3-[[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2979564.png)
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2979565.png)
![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2979567.png)
![Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2979568.png)